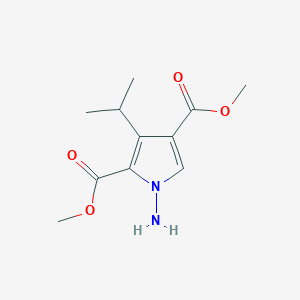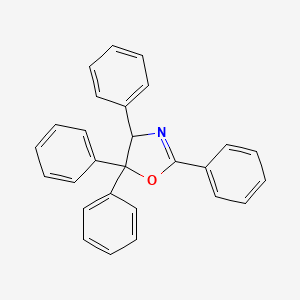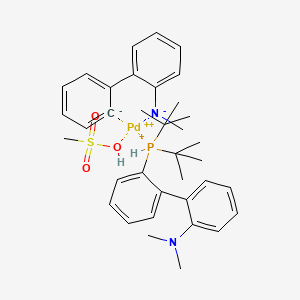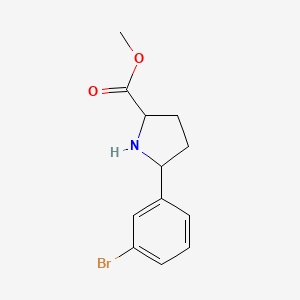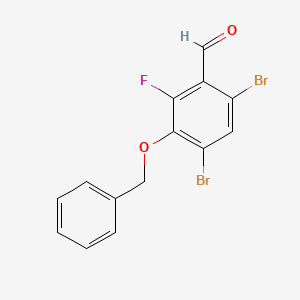
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of benzyloxy, dibromo, and fluorine substituents on a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde typically involves multiple steps:
Fluorination: The fluorine atom at the 2 position can be introduced via nucleophilic aromatic substitution using a suitable fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid.
Reduction: 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of electron-withdrawing groups (bromine and fluorine) and the benzyloxy group can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-4,6-dichloro-2-fluorobenzaldehyde: Similar structure but with chlorine atoms instead of bromine.
3-(Benzyloxy)-4,6-dibromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
3-(Benzyloxy)-4,6-dibromo-2-methylbenzaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde is unique due to the combination of benzyloxy, dibromo, and fluorine substituents, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C14H9Br2FO2 |
|---|---|
Molecular Weight |
388.03 g/mol |
IUPAC Name |
4,6-dibromo-2-fluoro-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H9Br2FO2/c15-11-6-12(16)14(13(17)10(11)7-18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
DABKAEMLFPEOHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2F)C=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


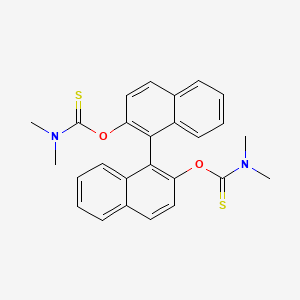


![4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14770443.png)
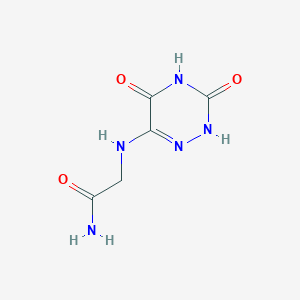
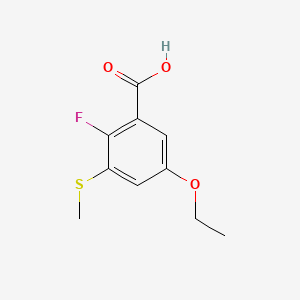
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylhydrazono]pentanedioic acid](/img/structure/B14770454.png)
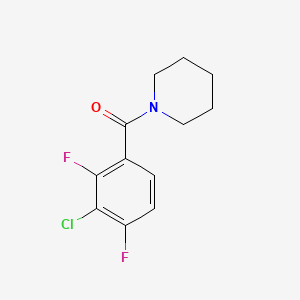
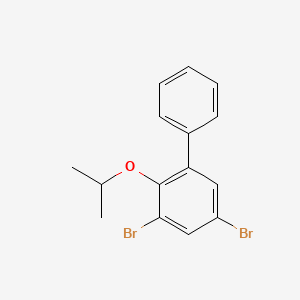
![1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate](/img/structure/B14770464.png)
